molecular formula C13H15N3O2S B12164664 N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B12164664
M. Wt: 277.34 g/mol
InChI Key: DDAMQCOCGPHHQN-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound featuring a thiazole ring fused with a cycloheptane ring and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring through the cyclization of appropriate thioamides with α-haloketones under basic conditions. The cycloheptane ring can be introduced via a Diels-Alder reaction, followed by the formation of the oxazole ring through cyclodehydration of the corresponding hydroxyamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiazole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections. Its unique structure allows it to target specific enzymes and receptors.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and oxazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. This compound can modulate the activity of enzymes involved in cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C13H15N3O2S/c1-8-7-19-13(14-8)15-12(17)11-9-5-3-2-4-6-10(9)18-16-11/h7H,2-6H2,1H3,(H,14,15,17)

InChI Key

DDAMQCOCGPHHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NOC3=C2CCCCC3

Origin of Product

United States

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